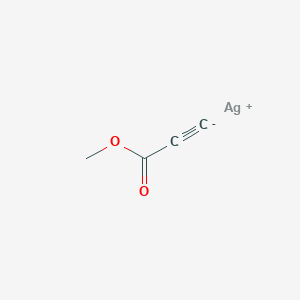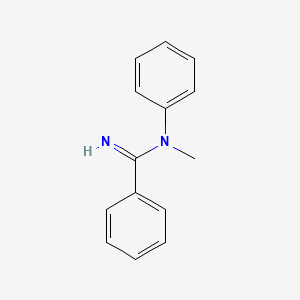![molecular formula C27H38O6-2 B14616594 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate CAS No. 60880-41-3](/img/structure/B14616594.png)
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate is a chemical compound with the molecular formula C27H38O6 It is known for its unique structure, which includes an octadec-9-en-1-yl group attached to a benzene ring via an oxycarbonyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate typically involves the esterification of benzene-1,3-dicarboxylic acid with octadec-9-en-1-ol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of benzene-1,3-dicarboxylic acid derivatives.
Reduction: Formation of benzene-1,3-dimethanol derivatives.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,2-dicarboxylate
- 4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,4-dicarboxylate
Uniqueness
4-{[(Octadec-9-en-1-yl)oxy]carbonyl}benzene-1,3-dicarboxylate is unique due to its specific ester linkage and the position of the carboxylate groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that other similar compounds may not fulfill.
Properties
CAS No. |
60880-41-3 |
|---|---|
Molecular Formula |
C27H38O6-2 |
Molecular Weight |
458.6 g/mol |
IUPAC Name |
4-octadec-9-enoxycarbonylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C27H40O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-33-27(32)23-19-18-22(25(28)29)21-24(23)26(30)31/h9-10,18-19,21H,2-8,11-17,20H2,1H3,(H,28,29)(H,30,31)/p-2 |
InChI Key |
VVQFGECASAFYCG-UHFFFAOYSA-L |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)C1=C(C=C(C=C1)C(=O)[O-])C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![10-[(3,5-Dimethylphenyl)methyl]-10-hydroxyphenanthren-9(10H)-one](/img/structure/B14616513.png)
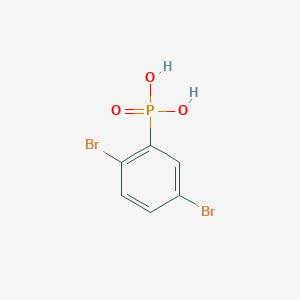
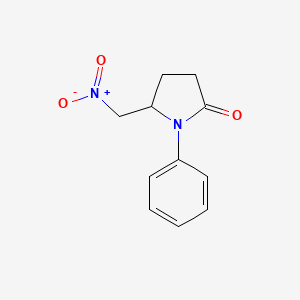

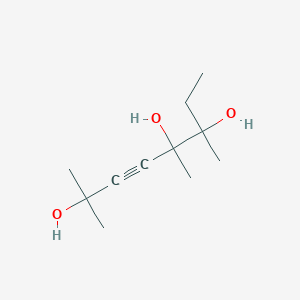
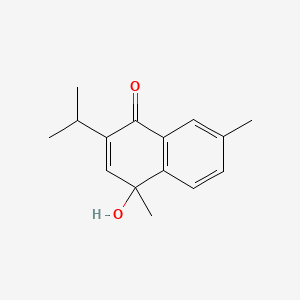
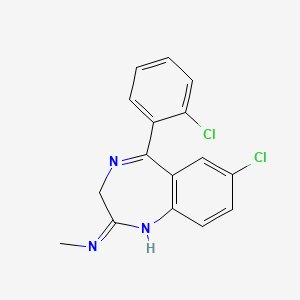
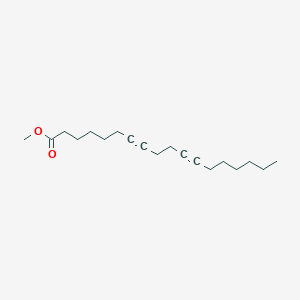
![Butane-1,4-diol;1,3-diisocyanato-2-methylbenzene;hexanedioic acid;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14616567.png)
![(2E)-2-[(4-Iodophenyl)imino]-1-(phenanthren-3-yl)ethan-1-one](/img/structure/B14616570.png)
![[2-(Benzenesulfinyl)ethanesulfonyl]benzene](/img/structure/B14616573.png)
